Methyl 2,4-dimethoxypyrimidine-5-carboxylate

Vue d'ensemble

Description

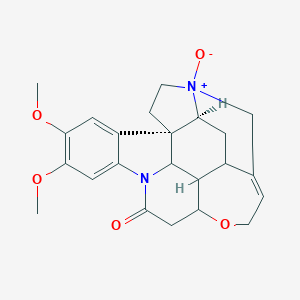

Methyl 2,4-dimethoxypyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids and are involved in many biological processes. The compound is a derivative of pyrimidine with methoxy groups and a carboxylate ester function, which suggests potential utility in various chemical syntheses and possibly in the pharmaceutical industry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related pyrimidine compounds has been achieved through methods such as the Atwal-Biginelli cyclocondensation reaction , and the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles . These methods demonstrate the versatility of pyrimidine chemistry and the potential for creating a wide array of derivatives, including those with methoxy and carboxylate groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of a related compound, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, was elucidated, providing insights into the arrangement of the functional groups and the overall geometry of the molecule . This information is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their application in synthesis and drug design. For instance, the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes leads to novel pyrimido[4,5-d]pyrimidines , and the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles results in the formation of substituted 5-pyrimidinecarboxylates . These reactions highlight the reactivity of the pyrimidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, can be influenced by the presence of substituents like methoxy groups and carboxylate esters. These properties are important for the characterization of the compounds and can affect their solubility, stability, and biological activity. For example, oligonucleotides containing modified pyrimidine bases have been studied for their reactivity towards NH3 and their physical properties .

Applications De Recherche Scientifique

Palladium-Catalyzed Reactions

Methyl 2,4-dimethoxypyrimidine-5-carboxylate is used in palladium-catalyzed carbomethoxyvinylation and thienylation reactions. This involves the preparation of 5-(2-carbomethoxyvinyl)-2,4-dimethoxypyrimidine in high yield from 5-iodo-2,4-dimethoxypyrimidine via the Heck-reaction in aqueous solutions (Bašnák, Takatori, & Walker, 1997).

Synthesis of Anticancer and Antiviral Agents

The compound plays a role in the synthesis of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines, which are of interest as potential anticancer and antiviral agents. This process involves acylation of ethynylboron intermediates derived from 5-ethynyl-2,4-dimethoxypyrimidine (Kundu, Das, & Majumdar, 1990).

Antitumor Activity

2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, synthesized using a route involving this compound, has shown significant activity against Walker 256 carcinosarcoma in rats. It is a potent inhibitor of mammalian dihydrofolate reductase (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Structural and Spectroscopy Studies

This chemical also aids in understanding covalent hydration and regioselective reactions in pyrimidines through structural and proton NMR spectroscopy studies. It contributes to research on the hydration dynamics of pyrimidine derivatives (Kress, 1994).

Role in Cardiotonic Activity

Ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, derived from this compound, were synthesized and evaluated for their cardiotonic activity. These compounds showed effects on guinea pig atria, indicating potential applications in cardiovascular research (Dorigo et al., 1996).

Anionic Cycloaddition Reactions

This compound is used in anionic cycloaddition reactions, facilitating the synthesis of quinazoline derivatives in a single step. This demonstrates its utility in creating complex heterocyclic structures (Wada et al., 1992).

Synthesis of Nucleoside Analogues

It is involved in the synthesis of 5-substituted-2,4-dimethoxypyrimidines and related nucleoside analogues, contributing to the development of new nucleoside-based therapies (Whale, Coe, & Walker, 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310 , which advise wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a POISON CENTER or doctor/physician .

Propriétés

IUPAC Name |

methyl 2,4-dimethoxypyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQHTPWKNFCTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567558 | |

| Record name | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15400-58-5 | |

| Record name | Methyl 2,4-dimethoxy-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15400-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)